(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid
Overview
Description
(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is a dipeptide derivative that features a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its stability and the ease with which the protecting group can be removed under mild conditions .
Mechanism of Action
Target of Action
Z-Ile-Ile-OH, also known as N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine, is an N-terminal protected Cbz-dipeptide . It is primarily used as a substrate to differentiate, characterize, and kinetically analyze various carboxypeptidases . Carboxypeptidases are enzymes that hydrolyze (break down) the peptide bonds of proteins or peptides.
Mode of Action
The carboxypeptidase then catalyzes the hydrolysis of the peptide bond, resulting in the breakdown of the Z-Ile-Ile-OH molecule .
Biochemical Pathways
These enzymes play crucial roles in protein degradation and amino acid metabolism .
Result of Action
The primary result of Z-Ile-Ile-OH’s action is the facilitation of carboxypeptidase activity. By serving as a substrate for these enzymes, it aids in the breakdown of proteins and peptides, contributing to various biological processes such as protein degradation and amino acid metabolism .
Biochemical Analysis
Biochemical Properties
The compound (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid plays a role in biochemical reactions. It is a substrate used to differentiate, characterize, and kinetically analyze various carboxypeptidase enzymes . Carboxypeptidases are proteases that hydrolyze the peptide bond of an amino acid at the carboxy-terminal end of a protein or peptide. This process is vital in protein catabolism and regulation of biological processes .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that dipeptides and their derivatives can have various effects on cells. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a dipeptide derivative, it may interact with various biomolecules, including enzymes and proteins, through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of peptides can be influenced by various factors, including temperature, pH, and the presence of enzymes .
Metabolic Pathways
It is known that peptides can be metabolized through various pathways, often involving enzymes such as peptidases .
Transport and Distribution
Peptides are generally transported across cell membranes through specific transporters .
Subcellular Localization
Peptides can be localized to various subcellular compartments, depending on their function and the presence of targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid typically involves the protection of the amino group of L-isoleucine using benzyl chloroformate (Cbz-Cl). The reaction proceeds as follows:
Protection of L-isoleucine: L-isoleucine is reacted with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine at room temperature to form N-(benzyloxycarbonyl)-L-isoleucine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-isoleucine are protected using benzyl chloroformate in industrial reactors.
Automated Coupling: Automated peptide synthesizers are employed to couple the protected L-isoleucine with another L-isoleucine molecule, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid undergoes several types of chemical reactions:
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Palladium on carbon (Pd/C) in the presence of hydrogen gas or trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like DMAP or HOBt
Major Products
Deprotection: Removal of the Cbz group yields free amine derivatives.
Coupling: Formation of longer peptide chains or more complex peptide structures
Scientific Research Applications
(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Pharmaceutical Research: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in studies involving protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
N-(N-((Benzyloxy)carbonyl)-L-phenylalanyl)-L-phenylalanine: Another dipeptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-(N-((Benzyloxy)carbonyl)-L-leucyl)-L-leucine: Similar in structure and used in peptide synthesis.
Uniqueness
(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is unique due to its specific amino acid composition, which imparts distinct properties in terms of hydrophobicity and steric hindrance. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJULDSUCQXEDB-OTRWWLKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195328 | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42538-01-2 | |
Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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